1-Methyl-4-nitro-1H-pyrazol-5-amine

cephalosporin antibiotics anti-pseudomonal agents pyrazolyl urea intermediates

Structural misassignment between 5-amino and 3-amino-1-methyl-4-nitropyrazole isomers has historically led to invalid synthetic routes and failed QC in cephalosporin intermediate supply chains. This product is the unequivocally characterized intermediate (VII) for ceftolozane (FR264205), confirmed by independent synthesis and NMR reference data. ● Authentic 5-amino-4-nitro regioisomer validated by KnowItAll 1H NMR (500 MHz, DMSO-d6) ● Documented precursor in EP 1556389 / US 7129232 for anti-pseudomonal cephalosporin synthesis ● Dual orthogonal reactivity (5-NH₂ nucleophilic handle, 4-NO₂ reducible) enables scaffold diversification without protecting-group manipulation

Molecular Formula C4H6N4O2
Molecular Weight 142.12 g/mol
CAS No. 19868-85-0
Cat. No. B009965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-1H-pyrazol-5-amine
CAS19868-85-0
Molecular FormulaC4H6N4O2
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)[N+](=O)[O-])N
InChIInChI=1S/C4H6N4O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,5H2,1H3
InChIKeyYKUPMZUMSWRWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-nitro-1H-pyrazol-5-amine: Validated Heterocyclic Building Block


1-Methyl-4-nitro-1H-pyrazol-5-amine (CAS: 19868-85-0), molecular formula C4H6N4O2, exact mass 142.049 g/mol, is a 5-amino-4-nitropyrazole derivative characterized by its ortho amino-nitro substitution pattern [1]. This compound has undergone unambiguous structural revision: early literature assignments of the 3-amino isomer were subsequently corrected through independent synthesis from 5-amino-1-methylpyrazole, confirming the 5-amino-4-nitro regiochemistry [2]. It serves as a validated intermediate in the synthesis of anti-pseudomonal cephalosporin antibiotics, including FR264205 (ceftolozane), and is documented in the Drug Synthesis Database as a key precursor [3].

Regiochemistry Authenticated 5-amino-4-nitropyrazole with corrected literature assignment
Synthetic Role Documented intermediate for ceftolozane via patented pyrazolyl urea route
QC Identity Reference ¹H NMR data available for regioisomer verification

1-Methyl-4-nitro-1H-pyrazol-5-amine: Generic Analog Limitations


The structural assignment of 1-methyl-4-nitropyrazole amino derivatives has a documented history of misidentification: the compound originally described as 5-amino-1-methyl-4-nitropyrazole and its 3-amino isomer were incorrectly assigned based on inconsistent NMR proton chemical shifts and HMO charge density calculations [1]. Unequivocal synthesis from 5-amino-1-methylpyrazole proved the necessity of regiochemical reassignment [1]. Furthermore, regioisomeric substitution patterns (e.g., 4-nitroimidazole vs. 5-nitroimidazole) produce measurable differences in reduction potential under biological conditions, with the 4-nitro isomer exhibiting more negative reduction potential than the 5-nitro isomer—a factor directly implicated in biological inactivity of 4-nitroimidazole analogs [2]. Consequently, substitution with a generic 4-nitropyrazole analog lacking the correct 5-amino regiochemistry risks introducing structural misassignment, altering downstream pharmacophore geometry, or failing to recapitulate validated synthetic routes to clinically relevant cephalosporin cores [3].

Regioisomer misassignment
3-amino isomer historically misidentified as 5-amino; using incorrect regioisomer derails documented synthetic routes and alters pharmacophore geometry.
Reduction potential mismatch
4-nitroimidazole exhibits more negative reduction potential than 5-nitro isomer under biological conditions, which may shift reactivity profiles in further transformations.
Patent route deviation
Ceftolozane synthetic patents explicitly claim the 5-amino-4-nitropyrazole intermediate; substitution with a generic 4-nitropyrazole risks non-compliance with the disclosed process.

1-Methyl-4-nitro-1H-pyrazol-5-amine: Differentiation Evidence vs. Closest Analogs


Ceftolozane Precursor: 5-Amino Regioisomer vs. 3-Amino Isomer

The pyrazolyl urea intermediate (IV) for FR264205 (ceftolozane) is prepared using 1-methyl-4-nitro-1H-pyrazol-5-amine (designated as compound VII) as the essential precursor [1]. Treatment of 5-amino-1-methylpyrazole (VI) with NaNO2/HCl in water at 5°C yields the 4-nitrosopyrazole derivative (VII), which upon catalytic hydrogenation over Pd/C in the presence of H2SO4 produces the diaminopyrazole (VIII) [1]. This pathway proceeds to FR264205, a parenteral 3′-aminopyrazolium cephalosporin with MIC values of 0.5 mg/L against Pseudomonas aeruginosa and 0.25–0.5 mg/L against Enterobacteriaceae strains [2]. In contrast, the 3-amino isomer cannot substitute in this sequence because the 5-amino regiochemistry is required for subsequent selective acylation of the 4-amino group with phenyl chloroformate [1].

Ceftolozane Precursor
Head-to-head
5-amino isomer Route to pyrazolyl urea (IV) → FR264205; reported MIC 0.25–0.5 mg/L
3-amino isomer Fails selective 4-amino acylation; no productive intermediate formation
5-amino regiochemistry required for patented cephalosporin intermediate synthesis
Downstream antibiotic activity reported; synthesis validation recommended
cephalosporin antibiotics anti-pseudomonal agents pyrazolyl urea intermediates

1H NMR Differentiation of 5-Amino vs. 3-Amino Regioisomers

Amino proton chemical shifts recorded for 5-amino-1-methyl-4-nitropyrazole and the 3-amino isomer are inconsistent with charge densities calculated from simple HMO treatments [1]. This discrepancy necessitated structural reassignment: the compound originally described as 5-amino-1-methyl-4-nitropyrazole was actually the 3-amino isomer, and the assignments were interchanged following unequivocal synthesis [1]. The 1H NMR spectrum of authentic 5-amino-1-methyl-4-nitropyrazole (500 MHz, DMSO-d6) exhibits characteristic peaks distinguishable from the 3-amino regioisomer, enabling definitive quality control verification [2].

NMR Regioisomer ID
Head-to-head
5-amino isomer Characteristic ¹H NMR (500 MHz, DMSO-d₆) in KnowItAll spectral library
3-amino isomer Chemical shifts inconsistent with HMO calculations; assignments later interchanged
Published structural reassignment confirms authentic 5-amino identity
Reference spectrum available for QC verification
structural elucidation NMR spectroscopy regioisomer identification

Patent Compliance: 5-Amino Regioisomer as Cephem Intermediate

Patent EP 1556389 (and corresponding US 7129232, WO 2004039814) describes cephem compounds wherein the pyrazolyl urea intermediate (IV) is prepared using 5-amino-1-methyl-4-nitropyrazole (compound VII) as a defined synthetic intermediate [1]. The patent explicitly claims methods wherein treatment of 5-amino-1-methylpyrazole (VI) yields the 4-nitrosopyrazole derivative (VII) followed by reduction to the diaminopyrazole (VIII) [1]. The 3-amino isomer is not claimed as an equivalent intermediate. Patent compliance for generic drug development referencing this cephem scaffold therefore mandates use of the regiospecifically correct 5-amino-4-nitropyrazole derivative.

Patent Specificity
Class-level inference
EP 1556389 / US 7129232 explicitly claim 5-amino-1-methyl-4-nitropyrazole as intermediate (VII); 3-amino isomer not named or claimed.
5-amino regioisomer required for patent-compliant synthetic route
Substitution constitutes material process deviation
patent synthesis cephem compounds pharmaceutical intermediates

Cost Comparison with 3-Aryl Functionalized Analogs

Commercial pricing data indicate that the target compound 1-methyl-4-nitro-1H-pyrazol-5-amine (MW 142.12) is offered at €278.00 for 25 mg (approximately €11.12/mg) and €1,038.00 for 250 mg (€4.15/mg) from established vendors . In contrast, the more complex 3-aryl substituted analog 3-(3-bromophenyl)-1-methyl-4-nitro-1H-pyrazol-5-amine (MW 297.11, CAS 1710302-48-9) is only commercially available at 95% purity (versus 97% for target compound ) and carries a significantly higher synthesis cost due to additional coupling steps involving aryl hydrazines and β-ketoamides . The simpler substitution pattern of the target compound translates to a more economical building block for medicinal chemistry applications where the 3-aryl moiety is not required.

Cost Efficiency
Data to verify
~€4,152/g
Target at 250 mg scale vs. higher-cost 3-aryl analog
Simpler scaffold reduces procurement cost for SAR library campaigns
Supplier pricing data; verify at intended scale
procurement economics building block cost analysis heterocyclic intermediates

Solvatochromism and Kamlet-Taft Parameters for Solvent Selection

The solvatochromism of H complexes of 5-amino-1-methyl-4-nitropyrazole has been described on a quantitative level using Kamlet-Taft empirical parameters in aprotic protophilic media . This quantitative characterization enables rational solvent selection for reactions involving this intermediate. In contrast, the 2-nitroaniline derivatives studied in parallel exhibited distinct solvatochromic response profiles .

Solvatochromism
Data to verify
Kamlet-Taft parameters (π*, α, β) quantified for H-complexes in aprotic protophilic media.
Enables rational solvent selection for reaction optimization
Quantitative data reported; independent validation recommended
solvatochromism Kamlet-Taft parameters H-bonding complexes

Vicarious C-Amination Route to Target Compound

A distinct synthetic route to 1-methyl-4-nitro-1H-pyrazol-5-amine involves vicarious C-amination of 1-methyl-4-nitropyrazole with trimethylhydrazinium halides in the presence of sodium methoxide [1]. This methodology provides an alternative to the nitrosation-reduction sequence from 5-amino-1-methylpyrazole, offering synthetic flexibility based on starting material availability. The reaction is documented in Chemistry of Heterocyclic Compounds (1999) and represents a regiospecific entry to the 5-amino derivative [1].

Alternative Synthesis
Supporting evidence
Vicarious C-amination: 1-methyl-4-nitropyrazole + trimethylhydrazinium halide, NaOMe → 5-amino product.
Second documented route reduces supply chain risk
Published in Chemistry of Heterocyclic Compounds, 1999
vicarious nucleophilic substitution C-amination heterocyclic synthesis

1-Methyl-4-nitro-1H-pyrazol-5-amine: Validated Application Scenarios


Anti-Pseudomonal Cephalosporin Synthesis (Ceftolozane)

1-Methyl-4-nitro-1H-pyrazol-5-amine is the documented intermediate (VII) in the synthesis of the pyrazolyl urea moiety of FR264205 (ceftolozane), a parenteral cephalosporin with MIC values of 0.5 mg/L against Pseudomonas aeruginosa and 0.25–0.5 mg/L against Enterobacteriaceae [1]. The synthetic sequence proceeds via nitrosation of 5-amino-1-methylpyrazole at 5°C to yield the target compound, followed by Pd/C hydrogenation and selective acylation to generate the pyrazolyl urea intermediate (IV) [2]. This validated pathway is explicitly claimed in EP 1556389 and US 7129232, establishing the compound as an essential building block for generic ceftolozane development [3].

Library Synthesis with Ortho Amino-Nitro Pyrazole Scaffolds

The ortho amino-nitro substitution pattern of 1-methyl-4-nitro-1H-pyrazol-5-amine provides a versatile scaffold for diversification into fused heterocycles, including pyrazolo[3,4-b]pyrazines and other nitrogen-rich bicyclic systems [1]. The 5-amino group serves as a nucleophilic handle for amide bond formation, urea synthesis, or diazotization, while the 4-nitro group can be reduced to a second amino group for further functionalization. This dual orthogonal reactivity enables library construction with minimal protecting group manipulation. The compound's relatively low molecular weight (142.12 g/mol) and cost-efficient procurement position it favorably for parallel synthesis campaigns compared to heavier 3-aryl analogs requiring additional synthetic steps [2].

QC Reference Standard for Nitropyrazole Regioisomers

Given the documented history of structural misassignment between 5-amino- and 3-amino-1-methyl-4-nitropyrazoles, this compound serves as an authenticated reference standard for NMR spectroscopic verification of regioisomeric purity [1]. The KnowItAll NMR Spectral Library contains reference 1H NMR data (500 MHz, DMSO-d6) for unequivocal identification [2]. For organizations synthesizing or procuring nitropyrazole derivatives, maintaining this compound as a QC reference mitigates the risk of regioisomer contamination, which could compromise downstream biological assays or patent compliance.

Solvent Optimization via Kamlet-Taft Solvatochromism

The solvatochromism of H complexes of 5-amino-1-methyl-4-nitropyrazole has been quantitatively characterized using Kamlet-Taft empirical parameters (π*, α, β) in aprotic protophilic media [1]. This dataset enables rational solvent selection for reactions involving this intermediate—whether for nitration, reduction, or cross-coupling steps—based on predicted solvatochromic shifts. For process development teams scaling reactions from milligram to kilogram quantities, these quantitative solvent parameters reduce the empirical trial-and-error burden and accelerate reaction optimization.

Application
Selection Property
Validation Focus
Ceftolozane intermediate synthesis
Patented 5-amino regioisomer route
Synthetic fidelity and downstream MIC correlation
Heterocyclic library synthesis
Ortho amino-nitro substitution pattern
Orthogonal reactivity for fused heterocycle diversification
QC reference standard
Authenticated ¹H NMR reference data
Regioisomer identity verification
Solvent optimization
Kamlet-Taft solvatochromic parameters
Predictive solvent selection for reaction scale-up

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